

# 2-Cycloocten-1-one spectroscopic characterization validation

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## Compound Focus: 2-Cycloocten-1-one

CAS No.: 1728-25-2

Cat. No.: S678875

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## Catalytic Performance in Selective Oxidation

The core comparative data revolves around the use of various catalysts to selectively oxidize cyclooctene, where **2-Cycloocten-1-one** is a key product. The following table summarizes the performance of different catalytic systems, highlighting how reaction conditions influence the selectivity between the desired ketone (**2-Cycloocten-1-one**) and epoxide side-products.

**Table 1: Comparison of Catalytic Systems for Cyclooctene Oxidation to 2-Cycloocten-1-one**

Catalyst System	Oxidant	Key Reaction Conditions	Conversion & Selectivity for 2-Cycloocten-1-one	Key Comparative Findings
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| **Mn-Schiff Base/@UiO-66-NH<sub>2</sub>** [1] | *Tert*-butyl hydroperoxide (TBHP) | Optimized temperature and time; solvent-free conditions | **Good selectivity** for 2-cyclooctene-1-one [1] | - **Protic solvents (e.g., MeOH) decrease conversion and ketone selectivity.**

- **Increasing oxidant/feed ratio decreases ketone selectivity** and increases epoxide formation [1]. || **Solubilized Au Clusters** [2] | Molecular oxygen (O<sub>2</sub>) | Solvent-free | High selectivity (≥80%) for **cyclooctene epoxide** at 50% conversion [2] | Serves as a **performance benchmark**; demonstrates the challenge in achieving ketone selectivity versus epoxidation [2]. |

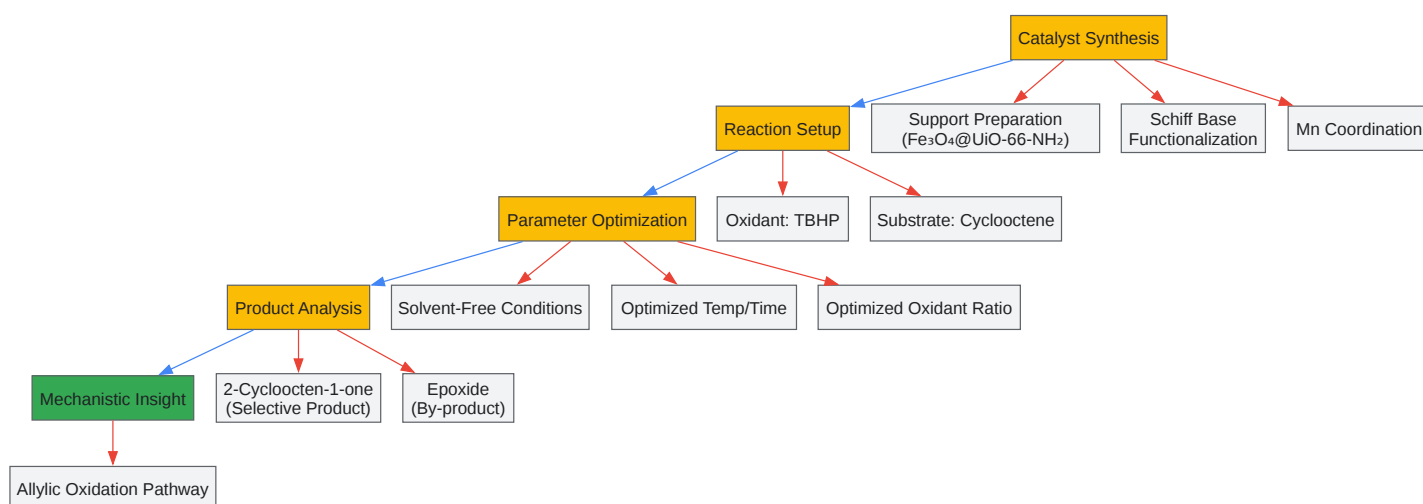
## Experimental Protocols for Catalytic Oxidation

The provided search results include methodologies for catalytic systems where **2-Cycloocten-1-one** is a product. The protocol below is adapted from the study on the manganese-based catalyst.

### Detailed Methodology: Oxidation of Cyclooctene with a Mn-Schiff Base/@UiO-66-NH<sub>2</sub> Catalyst [1]

- **Catalyst Synthesis:** The catalyst is prepared through a multi-step process:
  - **Support Preparation:** A magnetic Zr-based metal-organic framework (Fe<sub>3</sub>O<sub>4</sub>@UiO-66-NH<sub>2</sub>) is synthesized via co-precipitation and a solvothermal method.
  - **Ligand Functionalization:** The support is modified with a Schiff base ligand through a reaction with salicylaldehyde.
  - **Metal Coordination:** The functionalized support is then treated with a manganese salt to form the final heterogeneous catalyst.
  - **Characterization:** The catalyst is characterized using techniques including N<sub>2</sub> adsorption (BET), X-Ray Diffraction (XRD), Fourier Transform IR spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) [1].
- **Oxidation Reaction:**
  - **Setup:** The oxidation of cyclooctene is carried out in a batch reactor.
  - **Reaction Mixture:** The reaction typically uses *tert*-butyl hydroperoxide (TBHP) as the oxidant.
  - **Optimal Conditions:** The study suggests that **solvent-free conditions** and a specific molar ratio of oxidant to cyclooctene are optimal for achieving high selectivity toward **2-Cycloocten-1-one**. Using protic solvents like methanol or increasing the oxidant ratio favors the formation of epoxide products [1].
- **Product Analysis:** The reaction products (e.g., **2-Cycloocten-1-one**, cyclooctene epoxide) are identified and quantified, likely using analytical techniques such as Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity [1].

The workflow for this catalytic oxidation process is summarized in the following diagram.



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## Interpretation of the Oxidation Mechanism

The search results suggest that the formation of **2-Cycloocten-1-one** from cyclooctene proceeds primarily through an **allylic oxidation pathway**, rather than direct epoxidation of the double bond [1].

- **Proposed Mechanism:** The mechanism likely involves the initial formation of a cyclooctene 3-(*tert*-butyl) peroxide intermediate after the oxidation of an allylic C-H bond. This peroxide intermediate then decomposes to form the final product, **2-Cycloocten-1-one** [1].
- **Influence of Conditions:** This pathway is favored under specific conditions, particularly the use of an optimized oxidant ratio and the absence of protic solvents, which otherwise promote the competing epoxidation reaction [1].

## Finding Spectroscopic Data for 2-Cycloocten-1-one

The search results I obtained **do not contain specific spectroscopic data** (e.g., NMR chemical shifts, IR absorption bands, or mass spectrometry patterns) for the validation of **2-Cycloocten-1-one**.

For comprehensive spectroscopic characterization, I suggest you:

- **Consult Specialized Databases:** Utilize established chemical databases such as the **NIST Chemistry WebBook** [3], Reaxys, or SciFinder. These platforms are authoritative sources for curated spectroscopic data.
- **Refine Your Search Strategy:** Use specific search terms like "**2-Cycloocten-1-one** NMR spectrum," "**2-Cycloocten-1-one** IR spectrum," or the compound's CAS numbers (**23202-10-0** or **1728-25-2**) [4] [3] in scientific literature search engines.

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